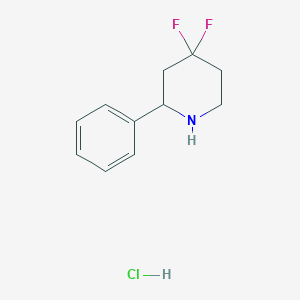

4,4-Difluoro-2-phenylpiperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4-Difluoro-2-phenylpiperidine hydrochloride is a chemical compound with the molecular formula C11H13F2N·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2-phenylpiperidine hydrochloride typically involves the reaction of phenyl-substituted piperidine with fluorinating agents. One common method includes the reaction of a phenylpiperidine derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

4,4-Difluoro-2-phenylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while reduction could produce difluorinated alcohols .

Applications De Recherche Scientifique

Antimicrobial Properties

Research has indicated that derivatives of piperidine compounds exhibit promising antimicrobial activities. A study highlighted the antimicrobial efficacy of related compounds against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that 4,4-Difluoro-2-phenylpiperidine hydrochloride may possess similar properties due to its structural analogies .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4,4-Difluoro-2-phenylpiperidine | Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL | |

| Other Piperidine Derivatives | Various | Varies by compound |

Neurological Implications

The compound has been investigated for its potential as a serotonin and norepinephrine reuptake inhibitor. Such activity is crucial for the treatment of various mood disorders and neuropathic pain conditions. A patent describes the use of similar piperidine compounds to alleviate symptoms associated with chronic pain and depression .

Table 2: Pharmacological Potential of Piperidine Compounds

| Application | Mechanism of Action | Example Compound |

|---|---|---|

| Antidepressant | Inhibition of serotonin/norepinephrine reuptake | 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine |

| Antimicrobial | Disruption of bacterial cell wall synthesis | Various piperidine derivatives |

| Analgesic | Modulation of pain pathways | Fentanyl analogs |

Age-Related Macular Degeneration

One significant application of this compound is in the treatment of retinal diseases characterized by excessive lipofuscin accumulation, such as Age-Related Macular Degeneration (AMD). The compound has shown efficacy in lowering retinal concentrations of bisretinoids associated with AMD. This therapeutic potential is particularly relevant given the increasing prevalence of AMD in aging populations .

Case Study: Efficacy in AMD Treatment

A clinical trial involving a related compound demonstrated a reduction in serum concentration of Retinol Binding Protein 4 (RBP4) in subjects treated with the compound over a specified period. The results indicated a significant improvement in visual function among participants diagnosed with early-stage AMD.

Mécanisme D'action

The mechanism of action of 4,4-Difluoro-2-phenylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, making it a valuable tool in drug discovery and development .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Fluoro-2-phenylpiperidine hydrochloride

- 2-Phenylpiperidine hydrochloride

- 4,4-Difluoropiperidine hydrochloride

Uniqueness

4,4-Difluoro-2-phenylpiperidine hydrochloride is unique due to the presence of two fluorine atoms at the 4-position of the piperidine ring. This structural feature imparts distinct chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to molecular targets, compared to its non-fluorinated or mono-fluorinated analogs .

Activité Biologique

4,4-Difluoro-2-phenylpiperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with two fluorine atoms and a phenyl group, which influences its lipophilicity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, compounds in the piperidine series have shown promising activity against Mycobacterium tuberculosis (Mtb). In vitro assays revealed that certain analogs achieved minimum inhibitory concentrations (MIC) as low as 2.0 µM against Mtb, indicating strong antibacterial potential .

The primary mechanism through which this compound exerts its biological effects appears to involve the inhibition of essential bacterial enzymes. Specifically, it targets the MmpL3 protein in M. tuberculosis, which is crucial for the bacterium's cell wall synthesis. This inhibition disrupts the integrity of the bacterial membrane, leading to cell death .

Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship study was conducted to optimize the biological activity of piperidine derivatives. Modifications at various positions on the piperidine ring were evaluated for their effects on potency and selectivity. The introduction of fluorine atoms at specific positions was found to enhance the compound's lipophilicity and overall bioactivity .

Case Studies

- Antimycobacterial Activity : A study involving a series of piperidine derivatives demonstrated that this compound had an MIC of 6.3 µM against wild-type M. tuberculosis, while more optimized analogs showed improved activity down to 2.0 µM .

- P2Y14 Receptor Antagonism : Another area of investigation has been the antagonistic effects on P2Y14 receptors, which are implicated in inflammatory responses. Compounds similar to this compound have been shown to exhibit high affinity for these receptors, suggesting potential applications in treating conditions like asthma and chronic pain .

Table 1: Antimicrobial Activity of Piperidine Derivatives

Propriétés

IUPAC Name |

4,4-difluoro-2-phenylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N.ClH/c12-11(13)6-7-14-10(8-11)9-4-2-1-3-5-9;/h1-5,10,14H,6-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXCDAJWXGQAMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1(F)F)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.